molecular formula C33H37B2FN2O5S B13105097 6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

Cat. No.: B13105097
M. Wt: 614.3 g/mol
InChI Key: VFHSJPAFLOJBRV-UHFFFAOYSA-N
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Description

6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound that features a unique combination of functional groups, including a cyclopropylthiazole, a fluorine atom, and two dioxaborolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C33H37B2FN2O5S

Molecular Weight

614.3 g/mol

IUPAC Name

6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazine

InChI

InChI=1S/C33H37B2FN2O5S/c1-30(2)31(3,4)41-34(40-30)20-11-12-23-19(13-20)14-24-27-22(36)15-21(35-42-32(5,6)33(7,8)43-35)16-25(27)39-29(38(23)24)26-17-37-28(44-26)18-9-10-18/h11-18,29H,9-10H2,1-8H3

InChI Key

VFHSJPAFLOJBRV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C(=CC(=C5)B6OC(C(O6)(C)C)(C)C)F)C7=CN=C(S7)C8CC8

Origin of Product

United States

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